17,21-Dihydroxypregna-4,6-diene-3,20-dione
Overview
Description
17,21-Dihydroxypregna-4,6-diene-3,20-dione is a synthetic steroid compound with significant biological activity. It is structurally related to corticosteroids and is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,21-Dihydroxypregna-4,6-diene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common method involves the oxidation of 21-hydroxy-20-methylpregna-1,4-dien-3-one, a biodegradation product of cholesterol . The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using microorganisms capable of transforming phytosterols into steroid intermediates. These intermediates are then chemically modified through a series of reactions to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
17,21-Dihydroxypregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with others, such as acetylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 17,21-diacetate derivatives, which are useful intermediates in the synthesis of other corticosteroids .
Scientific Research Applications
17,21-Dihydroxypregna-4,6-diene-3,20-dione has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Employed in the production of pharmaceuticals and as a starting material for the synthesis of other bioactive steroids
Mechanism of Action
The mechanism of action of 17,21-Dihydroxypregna-4,6-diene-3,20-dione involves its interaction with specific steroid receptors in the body. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. This modulation leads to the suppression of inflammation and immune activity, making it effective in treating conditions like arthritis and autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid used in various therapeutic applications
Uniqueness
17,21-Dihydroxypregna-4,6-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to serve as an intermediate in the synthesis of various corticosteroids highlights its versatility and importance in pharmaceutical research and development .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3-4,11,15-17,22,25H,5-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWGBBOUUOQBP-OBQKJFGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280228 | |
Record name | 17,21-Dihydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70081-51-5 | |
Record name | NSC16019 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17,21-Dihydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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